molecular formula C12H13ClF3NO2S B4017364 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine

1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine

Cat. No. B4017364
M. Wt: 327.75 g/mol
InChI Key: GYCVYVPGCDMYQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide piperidine derivatives involves the condensation of appropriate chlorides with piperidine, followed by sulfonation. For example, compounds were prepared by treating substituted benzhydryl chlorides with piperidine and then N-sulfonation in the presence of dry methylene dichloride and triethylamine, showcasing a method that could be adapted for the synthesis of "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine" derivatives (Vinaya et al., 2009).

Molecular Structure AnalysisX-ray crystallography studies have been used to investigate the molecular structure of sulfonamide piperidine derivatives. The piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom typically shows a distorted tetrahedral shape, as seen in related compounds (Girish et al., 2008). These findings are crucial for understanding the three-dimensional arrangement and potential reactivity of "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine."

Chemical Reactions and Properties

Sulfonamide derivatives, including those structurally similar to "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine," have been explored for their antimicrobial activities. The nature of substitutions on the benzhydryl and sulfonamide rings significantly influences their antibacterial and antifungal properties, offering insights into the chemical reactivity and potential applications of these compounds (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of sulfonamide piperidine derivatives, such as solubility and melting point, can be influenced by their molecular structure. The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom may impact these properties, although specific studies on "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine" are needed for detailed insights.

Chemical Properties Analysis

Future Directions

Given the diverse biological activities of piperidine derivatives, “1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine” could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its physical and chemical properties could be further analyzed to optimize its potential therapeutic effects.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2S/c13-10-3-5-11(6-4-10)20(18,19)17-7-1-2-9(8-17)12(14,15)16/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCVYVPGCDMYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332452
Record name 1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine

CAS RN

321970-47-2
Record name 1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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